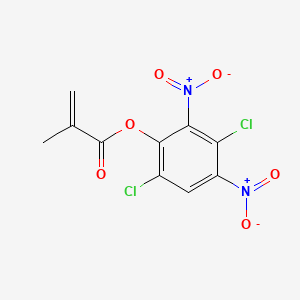

Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester

CAS No.: 24291-69-8

Cat. No.: VC18475338

Molecular Formula: C10H6Cl2N2O6

Molecular Weight: 321.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24291-69-8 |

|---|---|

| Molecular Formula | C10H6Cl2N2O6 |

| Molecular Weight | 321.07 g/mol |

| IUPAC Name | (3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3 |

| Standard InChI Key | OXQBCZMXEKVZOL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methacrylate group () esterified to a 3,6-dichloro-2,4-dinitrophenyl ring. The aromatic ring contains two nitro groups at positions 2 and 4, and two chlorine atoms at positions 3 and 6, creating a sterically congested and electron-deficient system. The canonical SMILES representation is , reflecting its planar geometry and substituent arrangement.

Table 1: Key Chemical Descriptors

Synthesis and Manufacturing

Esterification Protocol

The primary synthesis route involves the esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol under acidic or catalytic conditions. A typical procedure includes:

-

Activation of Methacrylic Acid: Conversion to methacryloyl chloride using thionyl chloride or oxalyl chloride.

-

Nucleophilic Acyl Substitution: Reaction with 3,6-dichloro-2,4-dinitrophenol in anhydrous dichloromethane or toluene, catalyzed by triethylamine to scavenge HCl.

-

Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the pure ester .

Yields are moderate (50–70%) due to steric hindrance from the ortho-nitro groups, which impede nucleophilic attack .

Alternative Pathways

Patent JP62178592A describes a radical-mediated approach using methacrylic anhydride and nitroaromatic precursors under UV initiation, though this method is less common due to side reactions .

Reactivity and Functionalization

Radical Polymerization

The methacrylate moiety enables participation in radical polymerization, forming polymers with a poly(methacrylate) backbone. Initiators like azobisisobutyronitrile (AIBN) or peroxydisulfate (NaSO) generate radicals that propagate via the vinyl group . Applications include:

-

Coatings: Polymers exhibit high thermal stability and adhesion .

-

Biocidal Materials: Copolymerization with guanidine derivatives enhances antimicrobial activity .

Table 2: Polymerization Conditions and Outcomes

| Initiator | Temperature (°C) | Monomer Concentration (M) | Polymer Yield (%) |

|---|---|---|---|

| AIBN | 70 | 0.4 | 75 |

| NaSO | 60 | 0.5 | 68 |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution reactions at positions activated by nitro groups. For example:

-

Chlorine Displacement: Reaction with amines or alkoxides replaces chlorine atoms, yielding derivatives with tailored solubility or bioactivity.

-

Nitro Group Reduction: Catalytic hydrogenation (H/Pd-C) converts nitro to amino groups, enabling further functionalization .

Applications in Materials Science

Advanced Polymers

Incorporating this monomer into copolymers enhances mechanical and chemical resistance. For instance, copolymerization with diallyldimethylammonium chloride (DADMAC) produces cationic polymers for water treatment .

Surface Functionalization

Methacrylate-terminated oligonucleotides modified with this compound enable covalent immobilization on acrylic surfaces for biosensors or DNA microarrays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume